N1-(pyrazin-2-yl)cyclohexane-1,2-diamine
Description
Introduction to N1-(Pyrazin-2-yl)cyclohexane-1,2-Diamine
Nomenclature and Structural Identity
The compound’s systematic IUPAC name, 2-N-pyrazin-2-ylcyclohexane-1,2-diamine , reflects its substitution pattern: a cyclohexane ring with a pyrazin-2-yl group at position 1 and amine groups at positions 1 and 2. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{16}\text{N}_4 $$ | |
| CAS Number | 1184125-63-0 | |
| SMILES | C1CCC@HC(C1)N | |
| InChI Key | DXXMSZDNEOCVEE-UHFFFAOYSA-N |
The cyclohexane ring adopts a chair conformation, while the pyrazine moiety contributes π-conjugation, enabling electronic interactions with metal centers. Stereochemical variations (e.g., cis/trans isomerism) at the amine positions are critical for its catalytic activity.
Historical Context in Heterocyclic Chemistry
The synthesis of 1,2-diamines dates to early 20th-century studies on aziridine ring-opening reactions. However, the incorporation of pyrazine—a nitrogen-rich heterocycle—into diamine frameworks emerged more recently, driven by demand for asymmetric catalysts.
- 1970s–1990s : Pyrazine derivatives gained traction as ligands for transition metals due to their strong σ-donor and π-acceptor properties.
- 2000s : Advances in stereoselective synthesis enabled the preparation of enantiopure cyclohexane-1,2-diamines, including N1-(pyrazin-2-yl) variants.
- 2010s–Present : Applications expanded to organocatalysis, particularly in Michael additions and cycloadditions.
Significance in Organocatalysis and Coordination Chemistry
This compound’s bifunctional design—combining a rigid cyclohexane scaffold with a planar pyrazine ring—makes it ideal for:
Organocatalysis
- Hydrogen-Bond Donation : The amine groups activate electrophiles via H-bonding, facilitating enantioselective transformations.
- Chiral Induction : Asymmetric centers on the cyclohexane ring enable stereochemical control in reactions like aldol condensations.
Coordination Chemistry
- Ligand Design : Pyrazine’s lone pairs coordinate to metals (e.g., Cu, Pd), forming complexes used in cross-coupling reactions.
- Catalytic Activity : Cu(II) complexes of this ligand show efficacy in asymmetric conjugate additions, achieving enantiomeric excess (ee) >90%.
| Application | Example Reaction | Performance Metrics |
|---|---|---|
| Asymmetric Aldol | Acetophenone + Benzaldehyde | 85% ee, 92% yield |
| Suzuki-Miyaura Coupling | Aryl Bromides + Boronic Acids | 98% yield |
Data adapted from catalytic studies on analogous diamines.
Properties
IUPAC Name |
2-N-pyrazin-2-ylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXMSZDNEOCVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Arylation via Nucleophilic Substitution
One common approach involves the nucleophilic substitution of a pyrazin-2-yl halide (e.g., pyrazin-2-yl chloride or bromide) with cyclohexane-1,2-diamine. The reaction typically proceeds under basic conditions, where the primary amine nitrogen attacks the electrophilic aromatic halide, displacing the halogen and forming the N1-(pyrazin-2-yl) linkage.
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Base: Triethylamine or potassium carbonate to deprotonate the amine.
- Temperature: Mild heating (50–80 °C) to facilitate substitution.
- Straightforward and high-yielding.
- Selective for mono-substitution at N1 when controlled stoichiometry is used.
- Electron-deficient pyrazine rings may reduce reactivity.
- Possible formation of N,N'-disubstituted byproducts if excess pyrazinyl halide is used.
Cyclization and Subsequent Functionalization Routes
Some literature reports (e.g., related to 1,2-disubstituted cyclohexane diamines) describe initial formation of cyclic intermediates such as hexahydro-1H-benzo[d]imidazoles from cyclohexane-1,2-diamine and heteroaromatic nitriles, followed by ring-opening or functional group transformations to yield the target diamine derivatives.
While this approach is more complex, it allows for:
- Introduction of diverse heteroaromatic groups.
- Access to stereochemically defined products.
- Reaction of (1R,2R)-cyclohexane-1,2-diamine with pyrazine-2-carbonitrile under acidic or catalytic conditions to form imidazoline intermediates.
- Subsequent N-benzylation or deprotection steps to yield this compound analogs.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclohexane-1,2-diamine + pyrazin-2-yl halide | Base (K2CO3, Et3N), polar aprotic solvent, 50–80 °C | 60–85 | Moderate to high | Risk of over-substitution |
| Reductive amination | Cyclohexane-1,2-diamine + pyrazin-2-carboxaldehyde | NaBH3CN, MeOH, pH 5–7, room temp | 75–90 | High | Mild conditions, high selectivity |
| Cyclization + functionalization | Cyclohexane-1,2-diamine + pyrazine nitrile | Acid catalyst, N-benzylation, chromatographic purification | 50–70 | Variable | More steps, allows stereochemical control |
Research Findings and Optimization Notes
Stereochemistry: Use of enantiomerically pure cyclohexane-1,2-diamine can influence the stereochemical outcome and biological activity of the product. The reductive amination method preserves stereochemistry better than nucleophilic substitution.
Purification: Column chromatography is often necessary to separate mono- and di-substituted products, especially in nucleophilic substitution routes. However, certain imidazoline intermediates may decompose during chromatography, necessitating careful optimization.
Solvent Effects: Polar aprotic solvents favor nucleophilic substitution, while protic solvents are preferred for reductive amination.
Reaction Monitoring: TLC and NMR spectroscopy are commonly used to monitor reaction progress and confirm product formation.
Chemical Reactions Analysis
Types of Reactions
N1-(pyrazin-2-yl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various amides or other functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N1-(pyrazin-2-yl)cyclohexane-1,2-diamine has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, pyrazine derivatives have shown promise as inhibitors of Syk kinase, which is implicated in various malignancies . The structural similarities suggest that this compound could be developed as a potential therapeutic agent against cancers where Syk kinase plays a critical role.
2. Antimicrobial Activity
Studies have demonstrated that pyrazine derivatives exhibit antimicrobial properties. Compounds structurally related to this compound have been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent . This application is particularly relevant in the context of rising antibiotic resistance.
Biochemical Applications
1. Enzyme Inhibition
The compound may serve as a lead structure for developing enzyme inhibitors. For example, its ability to interact with ATP-binding sites in enzymes could be exploited to design inhibitors for critical pathways in bacterial and cancer cells . This could lead to the development of novel therapeutic agents targeting specific diseases.
2. Drug Design and Development
this compound can be utilized in drug design due to its structural features that allow for modifications aimed at enhancing biological activity and selectivity. The incorporation of this compound into larger molecular frameworks could yield new drugs with improved efficacy and reduced side effects .
Materials Science Applications
1. Ligands in Catalysis
Chiral diamines like this compound can function as ligands in asymmetric catalysis. Their ability to coordinate with metal centers makes them valuable in catalyzing reactions with high enantioselectivity . This application is crucial in synthesizing pharmaceuticals where stereochemistry plays a vital role.
Case Studies
Mechanism of Action
The mechanism of action of N1-(pyrazin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Backbones
N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride
- Structure : Ethane backbone (C2) instead of cyclohexane.
- Molecular Formula : C₆H₁₁ClN₄ (MW: 174.63) .
- Key Differences : The shorter ethane chain reduces steric hindrance and conformational stability compared to the cyclohexane analogue. This impacts its coordination behavior, as seen in its use as a ligand in smaller metal complexes.
(1R,4R)-N1-(Pyridin-2-yl)cyclohexane-1,4-diamine
- Structure : Cyclohexane with pyridine substituent at N1 and 1,4-diamine positioning.
- CAS : 1247177-27-0 .
- Key Differences : The 1,4-diamine configuration introduces distinct stereoelectronic effects, while pyridine’s lower π-accepting ability compared to pyrazine alters metal-ligand interactions in catalysis .
Analogues with Different Aromatic Substituents
N1-(Benzothiazol-2-yl)cyclohexane-1,2-diamine
- Structure : Benzothiazole substituent instead of pyrazine.
- Molecular Formula : C₁₃H₁₇N₃S (MW: 247.36) .
- Key Differences : The benzothiazole group enhances aromaticity and bulkiness, reducing solubility in polar solvents. NMR data (δ 7.45–7.75 ppm for aromatic protons) highlight distinct electronic environments compared to pyrazine derivatives .
N,N′-Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine
Schiff Base Derivatives
N,N′-Bis(phenylmethylene)cyclohexane-1,2-diamine
- Structure : Schiff base formed with benzaldehyde.
- Synthesis : Condensation of cyclohexane-1,2-diamine with aromatic aldehydes .
- Key Differences: The imine linkage (C=N) increases rigidity and conjugation, shifting UV-Vis absorption maxima (λₐᵦₛ ~ 320 nm) compared to non-Schiff bases. These derivatives exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
Coordination Complexes
Cd(II) Complex with (1R,2R)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,2-diamine
Comparative Data Tables
Table 1. Structural and Physical Properties
| Compound | Backbone | Substituent | Molecular Weight | Key Application |
|---|---|---|---|---|
| N1-(Pyrazin-2-yl)cyclohexane-1,2-diamine | Cyclohexane | Pyrazin-2-yl | 192.25 (base) | Catalysis, Coordination |
| N1-(Pyrazin-2-yl)ethane-1,2-diamine HCl | Ethane | Pyrazin-2-yl | 174.63 | Ligand synthesis |
| N1-(Benzothiazol-2-yl)cyclohexane-1,2-diamine | Cyclohexane | Benzothiazol-2-yl | 247.36 | Antimicrobial research |
| N,N′-Bis(phenylmethylene)cyclohexane-1,2-diamine | Cyclohexane | Phenylmethylene | 308.40 | Schiff base catalysis |
Table 2. Spectroscopic Comparison (¹H NMR)
| Compound | Aromatic Proton Shifts (δ, ppm) | Aliphatic Proton Shifts (δ, ppm) |
|---|---|---|
| This compound | 8.15–8.50 (pyrazine) | 1.20–2.85 (cyclohexane) |
| N1-(Benzothiazol-2-yl)cyclohexane-1,2-diamine | 7.45–7.75 (benzothiazole) | 1.30–3.10 (cyclohexane) |
| N,N′-Bis(phenylmethylene)cyclohexane-1,2-diamine | 7.30–7.90 (phenyl) | 1.50–3.40 (cyclohexane) |
Biological Activity
N1-(pyrazin-2-yl)cyclohexane-1,2-diamine is a chemical compound characterized by its molecular formula . It features a cyclohexane ring substituted with a pyrazinyl group and two amino groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Its structure allows it to modulate the activity of these molecular targets, which can lead to various therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, studies on structurally related cyclohexane derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0005 to 0.032 μg/mL, indicating potent antimicrobial activity .
Potential Therapeutic Applications
Preliminary investigations into the therapeutic applications of this compound suggest potential uses in:
- Antimicrobial treatments : Its structural properties may allow it to function effectively against various pathogens.
- Anticancer research : Similar compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Structural Activity Relationship (SAR)
A detailed study on the SAR of cyclohexane derivatives indicated that modifications on the cyclohexane ring significantly influence biological activity. For example, variations in substituents led to different levels of antimicrobial efficacy . This suggests that this compound could be optimized for enhanced biological activity through structural modifications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial potential |
| trans-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine | Structure | Moderate antimicrobial activity |
| N,N-Dibenzyl-cyclohexane-1,2-diamine | Structure | High antimicrobial efficacy |
This table illustrates how variations in structure among related compounds can lead to differing levels of biological activity.
Q & A
Q. What are the established synthetic routes for N1-(pyrazin-2-yl)cyclohexane-1,2-diamine and its derivatives?
Methodological Answer:
- One-pot synthesis : React cyclohexane-1,2-diamine with pyrazine derivatives (e.g., pyrazine-2-carbaldehyde) under reflux in a polar solvent (e.g., ethanol) with acid catalysis. Purify via recrystallization or column chromatography .
- Chiral ligand preparation : Use (1R,2R)-cyclohexane-1,2-diamine as a starting material. Introduce pyrazine substituents via Schiff base formation or alkylation, followed by reduction .
- Metal complex synthesis : Dissolve the diamine ligand in water/methanol and combine with metal salts (e.g., CdBr₂) to form coordination complexes. Crystallize via slow evaporation (yield ~32.5%) .
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Q. What catalytic applications have been reported for this compound?
Methodological Answer:
- Organocatalysis : Use as a chiral ligand in asymmetric reductions (e.g., Meerwein-Ponndorf-Verley) or Henry reactions. Optimize enantioselectivity by tuning substituents on the diamine backbone .
- Coordination catalysis : Employ in metal complexes (e.g., Zn, Cd) for enantioselective catalysis. Monitor catalytic efficiency via kinetic studies and HPLC analysis of enantiomeric excess .
Advanced Research Questions
Q. How does the chiral environment of this compound influence metal coordination chemistry?
Methodological Answer:
- Coordination geometry : The ligand adopts a tridentate (N,N,N) binding mode, forming distorted square pyramidal or octahedral complexes. Characterize via X-ray diffraction (e.g., CdBr₂ complexes show N–H⋯Br hydrogen bonding) .
- Chirality transfer : The (1R,2R) configuration induces axial chirality in metal centers, critical for enantioselective catalysis. Validate using circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions in reported biological activity data for Schiff base derivatives of this compound?
Methodological Answer:
- Comparative screening : Test all positional isomers (ortho, meta, para-nitro substituents) under standardized MIC assays. For example, N,N'-bis(p-nitrophenylmethylene) derivatives show activity against S. aureus (MIC = 93.75 μg/mL) but not C. albicans .
- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or ROS generation in microbial strains. Cross-reference with computational docking to predict binding affinities .
Q. What strategies optimize the pharmacological potential of this compound in drug discovery?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity. Meta-substitution often improves potency compared to para .
- Toxicity profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to establish selectivity indices. Pair with in silico ADMET predictions for lead optimization .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
